molecular formula C11H14N2O4 B6175321 7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 2649082-71-1

7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No.: B6175321
CAS No.: 2649082-71-1
M. Wt: 238.2
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Description

7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxylic acid is a spirocyclic compound with a unique structure that includes both an oxazoline ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the prop-2-enoyl and carboxylic acid groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group transformations to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with oxazoline or carboxylic acid groups, such as:

  • 8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene
  • 8-hydroxy-1-oxa-3-azaspiro[4.5]dec-2-ene

Uniqueness

7-(prop-2-enoyl)-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxylic acid is unique due to its specific combination of functional groups and its spirocyclic structure

Properties

CAS No.

2649082-71-1

Molecular Formula

C11H14N2O4

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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